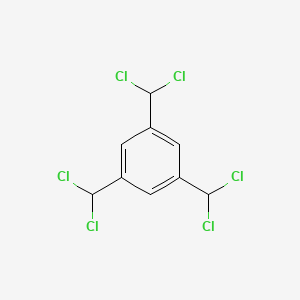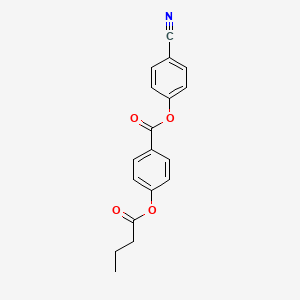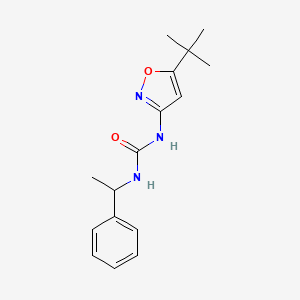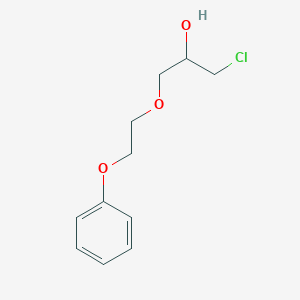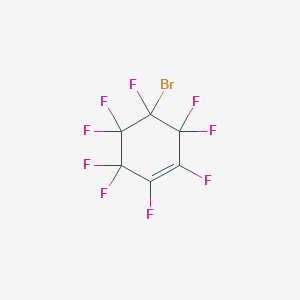
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is a fluorinated organic compound characterized by the presence of a bromine atom and multiple fluorine atoms attached to a cyclohexene ring. This compound is of interest due to its unique chemical properties, which arise from the combination of bromine and fluorine substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene typically involves the fluorination of cyclohexene derivatives followed by bromination. One common method is the electrophilic addition of bromine to a fluorinated cyclohexene precursor under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the fluorinated cyclohexene is reacted with bromine in a controlled environment. This method ensures high yield and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Addition: The double bond in the cyclohexene ring can participate in electrophilic addition reactions with halogens, acids, and other electrophiles.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Addition: Halogens (e.g., chlorine, bromine) in solvents like carbon tetrachloride or chloroform.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-substituted-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene derivatives.
Electrophilic Addition: Formation of dihalogenated cyclohexane derivatives.
Reduction: Formation of 4-bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohexane.
Aplicaciones Científicas De Investigación
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs with fluorinated motifs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene involves its interaction with molecular targets through its bromine and fluorine substituents. The bromine atom can participate in halogen bonding, while the fluorine atoms can engage in hydrogen bonding and dipole interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl)hex-1-ene
- 4-Bromo-2,3,5,6-tetrafluorobenzonitrile
- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane
Uniqueness
4-Bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is unique due to its specific arrangement of bromine and fluorine atoms on a cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
57113-75-4 |
|---|---|
Fórmula molecular |
C6BrF9 |
Peso molecular |
322.95 g/mol |
Nombre IUPAC |
4-bromo-1,2,3,3,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C6BrF9/c7-5(14)3(10,11)1(8)2(9)4(12,13)6(5,15)16 |
Clave InChI |
ANWUPPQDOOYHDQ-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C(C1(F)F)(F)F)(F)Br)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


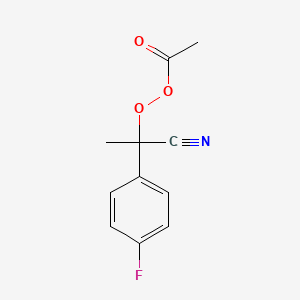
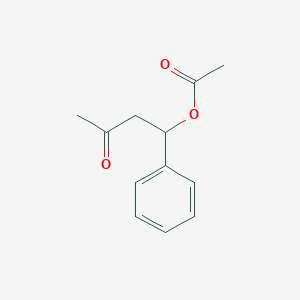
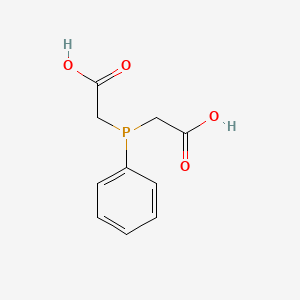
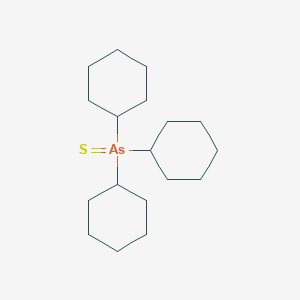

![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
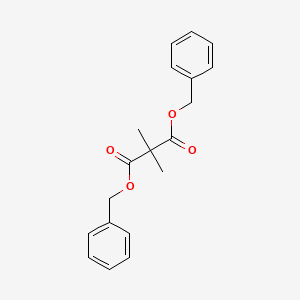
![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
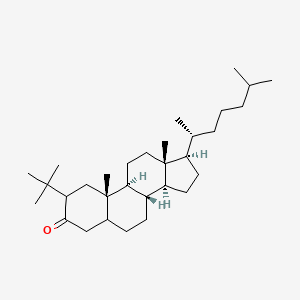
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
